Cdc25B-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

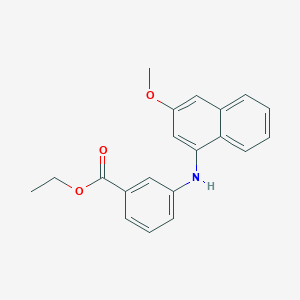

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[(3-methoxynaphthalen-1-yl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-3-24-20(22)15-8-6-9-16(11-15)21-19-13-17(23-2)12-14-7-4-5-10-18(14)19/h4-13,21H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMCQFKDMRVNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=CC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of Cdc25B-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 25B (Cdc25B) is a dual-specificity phosphatase that plays a pivotal role in the regulation of the cell cycle, particularly in the G2/M transition. Its primary function is to dephosphorylate and activate cyclin-dependent kinase 1 (Cdk1), a key driver of mitotic entry. Dysregulation and overexpression of Cdc25B are frequently observed in various human cancers, making it an attractive target for anticancer drug development. This technical guide provides an in-depth overview of the mechanism of action of Cdc25B-IN-1, a potent inhibitor of Cdc25B, with a focus on its effects on cell cycle progression and its potential as a therapeutic agent.

Core Mechanism of Action: Inhibition of Cdc25B Phosphatase Activity

This compound exerts its biological effects through direct inhibition of the phosphatase activity of Cdc25B. By binding to the enzyme, it prevents the dephosphorylation of key Cdk1 residues (Threonine 14 and Tyrosine 15), thereby maintaining Cdk1 in an inactive state. This enzymatic inhibition is the cornerstone of the inhibitor's mechanism of action, leading to a cascade of downstream cellular consequences.

Quantitative Data Summary

The inhibitory potency of this compound against its target has been quantified, providing a crucial metric for its efficacy.

| Compound | Target | Parameter | Value | Reference |

| This compound | Cdc25B phosphatase | Kᵢ | 8.5 μM | [1][2] |

Signaling Pathway Perturbation

The inhibition of Cdc25B by this compound directly impacts the canonical G2/M checkpoint signaling pathway. The following diagram illustrates the normal pathway and the point of intervention by the inhibitor.

Cellular Consequences: G2/M Cell Cycle Arrest

The primary cellular outcome of Cdc25B inhibition by this compound is the induction of cell cycle arrest at the G2/M transition[3][4][5]. By preventing the activation of Cdk1, the cell is unable to initiate the complex series of events required for entry into mitosis. This leads to an accumulation of cells in the G2 phase of the cell cycle, effectively halting proliferation. Studies in sarcoma cell lines have demonstrated a significant increase in the proportion of cells in the G2 phase following treatment with this compound[3][6].

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Cdc25B Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against Cdc25B phosphatase.

Methodology:

-

Reagents: Recombinant human Cdc25B protein, a fluorogenic phosphatase substrate (e.g., 3-O-methylfluorescein phosphate - OMFP), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA), and this compound at various concentrations.

-

Procedure: a. In a 96-well microplate, add assay buffer, this compound (or vehicle control), and recombinant Cdc25B enzyme. b. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the OMFP substrate. d. Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the chosen fluorophore). e. Calculate the initial reaction velocities and determine the IC₅₀ or Kᵢ value of this compound by fitting the data to a dose-response curve.

Cell Proliferation and Viability Assays (e.g., CCK-8 or MTT)

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., sarcoma cell lines SW872, HT1080) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Assay: a. Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions. b. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for cell growth inhibition.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the proliferation assay.

-

Cell Harvest and Fixation: a. Harvest both adherent and floating cells. b. Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. c. Store the fixed cells at -20°C for at least 2 hours.

-

Staining and Analysis: a. Wash the fixed cells with PBS. b. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A. c. Incubate in the dark for 30 minutes at room temperature. d. Analyze the DNA content of the cells using a flow cytometer. e. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis

Objective: To examine the effect of this compound on the expression and phosphorylation status of key cell cycle regulatory proteins.

Methodology:

-

Protein Extraction: a. Treat cells with this compound for the desired time. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein lysate on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, phospho-Cdk1 (Tyr15), total Cdk1, and a loading control like GAPDH or β-actin). c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the mechanism of action of this compound.

Conclusion

This compound is a potent inhibitor of the Cdc25B phosphatase, a key regulator of the G2/M cell cycle transition. Its mechanism of action is centered on the direct inhibition of Cdc25B's enzymatic activity, leading to the sustained inhibitory phosphorylation of Cdk1. This molecular action translates into a robust cellular phenotype of G2/M arrest, thereby inhibiting the proliferation of cancer cells. The data and experimental frameworks presented in this guide provide a comprehensive understanding of this compound's mode of action, supporting its further investigation and development as a potential anticancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cenmed.com [cenmed.com]

- 3. researchgate.net [researchgate.net]

- 4. Blocking of CDC25B suppresses sarcoma progression via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blocking of CDC25B suppresses sarcoma progression via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Phosphatase Inhibitor Cdc25B-IN-1: A Technical Guide to its Core Function and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 25B (Cdc25B) is a dual-specificity phosphatase that plays a pivotal role in the regulation of the cell cycle, particularly at the G2/M transition. It functions by dephosphorylating and activating cyclin-dependent kinases (CDKs), which are the master regulators of cell cycle progression. The aberrant expression and activity of Cdc25B have been implicated in various human cancers, making it an attractive target for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of Cdc25B-IN-1, a potent inhibitor of Cdc25B, detailing its mechanism of action, experimental evaluation, and its role in cell cycle regulation and cancer research.

Core Function and Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the enzymatic activity of the Cdc25B phosphatase. Its primary function is to prevent the dephosphorylation of key CDK substrates, thereby halting the cell cycle at the G2/M checkpoint.

Mechanism of Action:

The cell cycle is tightly regulated by the sequential activation and inactivation of CDKs. The activity of CDKs is controlled by their association with cyclins and by their phosphorylation status. Specifically, the phosphorylation of Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) residues on CDK1 (also known as Cdc2) by Wee1 and Myt1 kinases maintains the CDK1/Cyclin B complex in an inactive state during the G2 phase. For the cell to enter mitosis, these inhibitory phosphates must be removed. Cdc25B acts as the activating phosphatase that removes these phosphate groups.

This compound exerts its inhibitory effect by binding to the Cdc25B phosphatase, likely at or near the active site, with a reported inhibitory constant (Ki) of 8.5 μM[1]. This binding prevents Cdc25B from accessing and dephosphorylating its CDK substrates. As a result, CDK1 remains in its hyperphosphorylated, inactive state, leading to an arrest of the cell cycle at the G2/M transition. This G2/M arrest prevents cells with damaged DNA from entering mitosis, and in cancer cells, it can trigger apoptosis or cellular senescence.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibitory activity of this compound and other relevant Cdc25B inhibitors.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Reference |

| Ki (Cdc25B) | 8.5 μM | [1] |

Table 2: Effects of this compound on Sarcoma Cell Lines (SW872 and HT1080)

| Assay | Observation | Reference |

| Cell Viability (CCK-8) | Dose-dependent decrease after 72 hours of treatment. | [2] |

| Proliferation (EdU Assay) | Suppressed proliferation ability. | [2] |

| Colony Formation | Reduced ability to form colonies. | [2] |

| Migration (Transwell Assay) | Repressed migration ability. | [2] |

| Invasion (Transwell Assay) | Repressed invasion ability. | [2] |

| Cell Cycle Analysis | Increased proportion of cells in the G2 phase. | [2] |

| Apoptosis (Flow Cytometry) | Promoted cell apoptosis. | [2] |

Table 3: Inhibitory Potency of Other Cdc25B Inhibitors (for comparison)

| Inhibitor | IC50 (Cdc25B) | Reference |

| Comp#1 (novel inhibitor) | ~39.02 μM |

Signaling Pathways and Experimental Workflows

Signaling Pathway of G2/M Transition Regulation by Cdc25B

The following diagram illustrates the central role of Cdc25B in the G2/M transition and the point of intervention for this compound.

Caption: G2/M cell cycle transition regulated by Cdc25B and inhibited by this compound.

Experimental Workflow for Evaluating this compound Efficacy

This diagram outlines a typical experimental workflow to assess the in vitro effects of a Cdc25B inhibitor.

Caption: Workflow for in vitro evaluation of the Cdc25B inhibitor, this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Cdc25B inhibitors. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture. The assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce an orange-colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Cell Proliferation Assay (EdU)

Principle: The 5-ethynyl-2'-deoxyuridine (EdU) assay is a method for detecting and quantifying DNA synthesis in proliferating cells. EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. It is then detected by a fluorescent "click" reaction.

Protocol:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations for the desired duration.

-

Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

-

Prepare the "click" reaction cocktail according to the manufacturer's instructions (containing a fluorescent azide).

-

Incubate the cells with the reaction cocktail for 30 minutes in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the percentage of EdU-positive cells.

Colony Formation Assay

Principle: This assay measures the ability of a single cell to grow into a colony. It is a measure of cell survival and proliferative capacity.

Protocol:

-

Treat cells in a culture dish with various concentrations of this compound for a specified period.

-

Trypsinize the cells and count them.

-

Seed a low number of cells (e.g., 500-1000 cells) into a new 6-well plate.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the plates with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically those with >50 cells).

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase.

Transwell Migration and Invasion Assays

Principle: The Transwell assay uses a two-chamber system separated by a porous membrane to assess cell migration (chemotaxis) and invasion. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).

Protocol:

-

For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Resuspend the cells in serum-free medium containing this compound at various concentrations.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

-

Incubate for 12-48 hours (depending on the cell line).

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several microscopic fields.

Wound Healing (Scratch) Assay

Principle: This assay measures collective cell migration. A "wound" or "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored.

Protocol:

-

Seed cells in a 6-well plate and grow them to full confluency.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).

-

Measure the width of the scratch at different points for each time point.

-

Calculate the percentage of wound closure over time.

Conclusion

This compound is a valuable research tool for studying the role of Cdc25B in cell cycle regulation and for exploring its potential as a therapeutic target in cancer. Its ability to induce a G2/M cell cycle arrest and inhibit cancer cell proliferation, migration, and invasion highlights the importance of the Cdc25B phosphatase in these processes. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the in vivo efficacy and safety of this compound and other Cdc25B inhibitors is warranted to translate these preclinical findings into clinical applications.

References

Unveiling the Inhibition of a Key Cell Cycle Regulator: A Technical Guide to Cdc25B-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor Cdc25B-IN-1, focusing on its binding affinity, the experimental methodologies used for its characterization, and its place within the broader context of the Cdc25B signaling pathway. This document is intended to serve as a valuable resource for researchers actively engaged in cell cycle research and the development of novel anti-cancer therapeutics.

Core Data at a Glance: Binding Affinity of this compound

The inhibitory potential of a compound is a critical parameter in drug discovery. For this compound, the inhibition constant (Ki) provides a measure of its binding affinity to the Cdc25B phosphatase.

| Compound Name | Synonym | Target | Ki Value | CAS Number |

| This compound | compound 4a | Cdc25B phosphatase | 8.5 μM[1][2] | 2374831-10-2[1] |

This Ki value indicates that this compound is a potent inhibitor of the Cdc25B phosphatase.[1][2]

The Cdc25B Signaling Pathway: A Visual Guide

Cell division cycle 25B (Cdc25B) is a dual-specificity phosphatase that plays a pivotal role in regulating the G2/M transition of the cell cycle.[3] Its primary function is to dephosphorylate and activate cyclin-dependent kinase 1 (Cdk1), a key driver of mitosis. The activity of Cdc25B itself is tightly regulated by a network of upstream kinases and phosphatases, as well as by its subcellular localization.

Experimental Protocols: Determining Inhibitor Potency

The determination of the Ki value for this compound involves a series of well-defined biochemical assays. While the specific protocol for this compound is detailed in the cited literature, the general methodology for assessing Cdc25B inhibitors is outlined below.

Recombinant Cdc25B Expression and Purification

-

Objective: To obtain a pure and active form of the Cdc25B enzyme for in vitro assays.

-

Methodology:

-

The catalytic domain of human Cdc25B is typically cloned into an expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag).

-

The vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

-

Protein expression is induced by the addition of an inducing agent like IPTG.

-

Bacterial cells are harvested, lysed, and the recombinant Cdc25B is purified from the cell lysate using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

-

The purity and concentration of the protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay), respectively.

-

In Vitro Phosphatase Activity Assay

-

Objective: To measure the enzymatic activity of Cdc25B and the inhibitory effect of this compound.

-

Methodology: A common method involves the use of a synthetic substrate that produces a detectable signal upon dephosphorylation.

-

A reaction mixture is prepared containing a defined concentration of purified recombinant Cdc25B, a reaction buffer (typically at a specific pH and containing reducing agents like DTT), and varying concentrations of the inhibitor, this compound.

-

The reaction is initiated by the addition of a phosphatase substrate, such as p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 3-O-methylfluorescein phosphate (OMFP).

-

The dephosphorylation of the substrate is monitored over time by measuring the change in absorbance (for pNPP) or fluorescence (for OMFP) using a plate reader.

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

Determination of Ki Value

-

Objective: To calculate the inhibition constant (Ki) of this compound.

-

Methodology:

-

The in vitro phosphatase activity assay is performed with varying concentrations of both the substrate and the inhibitor.

-

The data are then plotted using methods such as the Michaelis-Menten plot or the Lineweaver-Burk plot.

-

The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) is determined from the plots.

-

The Ki value is calculated from the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

-

Conclusion

This compound represents a valuable tool for studying the intricate mechanisms of cell cycle regulation. Its characterized binding affinity and the well-established experimental protocols for its evaluation provide a solid foundation for further research. This guide offers a centralized resource for scientists and researchers to understand the key aspects of this inhibitor and to design future experiments aimed at elucidating the therapeutic potential of targeting the Cdc25B phosphatase in cancer and other proliferative diseases.

References

The Role of Cdc25B-IN-1 in G2/M Phase Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 25B (Cdc25B) is a dual-specificity phosphatase that plays a pivotal role in the regulation of the cell cycle, particularly in the transition from G2 to M phase. It functions by dephosphorylating and activating the cyclin-dependent kinase 1 (Cdk1)-cyclin B1 complex, a key driver of mitotic entry. Dysregulation of Cdc25B is frequently observed in various human cancers, making it an attractive target for anticancer drug development. Cdc25B-IN-1 is a potent inhibitor of Cdc25B phosphatase activity. This technical guide provides an in-depth overview of the role of this compound in inducing G2/M phase arrest, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Core Mechanism of Action: G2/M Arrest

This compound exerts its primary effect by inhibiting the phosphatase activity of Cdc25B. This inhibition prevents the removal of inhibitory phosphates from Cdk1, keeping the Cdk1-cyclin B1 complex in an inactive state. As the activation of this complex is essential for entry into mitosis, the inhibition of Cdc25B by this compound leads to a cell cycle arrest at the G2/M checkpoint.[1] This arrest prevents cells with potentially damaged DNA from progressing into mitosis, ultimately leading to a suppression of cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell lines, as reported in the literature.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Reference |

| Ki (Cdc25B) | 8.5 µM | [2] |

Table 2: Effect of this compound on Sarcoma Cell Viability (CCK-8 Assay)

| Cell Line | Concentration | % Viability |

| SW872 | Varies (Dose-dependent decrease) | Data not numerically specified in abstract |

| HT1080 | Varies (Dose-dependent decrease) | Data not numerically specified in abstract |

| Source: Blocking of CDC25B suppresses sarcoma progression via arresting cell cycle[1][2] |

Table 3: Effect of this compound on Sarcoma Cell Cycle Distribution (Flow Cytometry)

| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |

| SW872 | Control (DMSO) | Not specified | Not specified | Not specified |

| SW872 | This compound | Not specified | Not specified | Increased |

| HT1080 | Control (DMSO) | Not specified | Not specified | Not specified |

| HT1080 | This compound | Not specified | Not specified | Increased |

| Source: Blocking of CDC25B suppresses sarcoma progression via arresting cell cycle[1][2] |

Table 4: Effect of this compound on Sarcoma Cell Proliferation and Colony Formation

| Cell Line | Assay | Effect |

| SW872 | EdU Assay | Proliferation suppressed |

| HT1080 | EdU Assay | Proliferation suppressed |

| SW872 | Colony Formation Assay | Reduced number of colonies |

| HT1080 | Colony Formation Assay | Reduced number of colonies |

| Source: Blocking of CDC25B suppresses sarcoma progression via arresting cell cycle[1][2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical flow of the mechanism of action of this compound.

Caption: G2/M Transition Signaling Pathway and Point of Inhibition by this compound.

Caption: Logical Flow of this compound Mechanism of Action Leading to G2/M Arrest.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Sarcoma cell lines (e.g., SW872, HT1080)

-

96-well plates

-

This compound (MedChemExpress)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Seed SW872 and HT1080 cells into 96-well plates at a density of 3 x 10³ cells per well.

-

Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add CCK-8 reagent to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader to assess cell viability.[3]

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Sarcoma cell lines (e.g., SW872, HT1080)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells on ice for at least 30 minutes for fixation.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[1][2]

Western Blot Analysis of Cdk1 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of Cdk1.

Materials:

-

Sarcoma cell lines (e.g., SW872, HT1080)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Cdk1 (e.g., Tyr15), anti-total-Cdk1, anti-Cyclin D1, anti-CDK4, and a loading control (e.g., anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.[1][4]

Caption: A Typical Experimental Workflow for Investigating the Effects of this compound.

Conclusion

This compound is a valuable tool for studying the role of Cdc25B in cell cycle regulation and as a potential therapeutic agent. Its mechanism of action, centered on the induction of G2/M phase arrest through the inhibition of Cdk1-cyclin B1 activation, is well-supported by experimental evidence. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working in the field of cell cycle control and cancer therapeutics. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

Cdc25B-IN-1 (NSC 663284): A Technical Guide on its Mechanism and Effect on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent Cell Division Cycle 25B (Cdc25B) inhibitor, NSC 663284, which will be referred to as Cdc25B-IN-1 for the purpose of this document. It details the compound's inhibitory activity, its effects on cell cycle progression and proliferation, and the underlying signaling pathways. This guide also includes detailed experimental protocols for key assays and visual representations of molecular interactions and workflows to support further research and development.

Introduction to Cdc25B and its Role in Cell Cycle Regulation

The Cell Division Cycle 25 (Cdc25) family of proteins are dual-specificity phosphatases that are crucial regulators of the cell cycle.[1] In humans, there are three isoforms: Cdc25A, Cdc25B, and Cdc25C. These enzymes function by removing inhibitory phosphate groups from cyclin-dependent kinases (CDKs), thereby activating them and driving the cell through different phases of the cell cycle.[1][2]

Cdc25B plays a pivotal role in the G2/M transition. It is responsible for dephosphorylating and activating the Cdk1/Cyclin B complex, which is the primary driver of entry into mitosis.[2][3] Overexpression of Cdc25B is frequently observed in a wide variety of human cancers, including breast, lung, colorectal, and ovarian cancers, and is often associated with poor prognosis.[4][5] This makes Cdc25B an attractive target for the development of novel anticancer therapeutics.

This compound (NSC 663284) is a potent, cell-permeable, and irreversible inhibitor of the Cdc25 phosphatase family.[6][7] Its ability to arrest the cell cycle and inhibit the proliferation of various cancer cell lines makes it a valuable tool for cancer research and a promising lead compound for drug development.

Quantitative Data: Inhibitory Activity and Cellular Potency

The following tables summarize the quantitative data for this compound (NSC 663284), detailing its inhibitory constants against Cdc25 isoforms, its selectivity over other phosphatases, and its anti-proliferative activity in various human cancer cell lines.

Table 1: Inhibitory Activity against Human Cdc25 Isoforms

| Parameter | Cdc25A | Cdc25B2 | Cdc25C |

| IC50 | 29 nM | 95 nM | 89 nM |

| Ki | 29 nM | 95 nM | 89 nM |

Data sourced from multiple studies, indicating potent inhibition of all three Cdc25 isoforms with a slight preference for Cdc25A.[6][7]

Table 2: Selectivity Profile against Other Phosphatases

| Phosphatase | IC50 |

| VHR | 4.0 µM |

| PTP1B | > 100 µM |

| MKP-1 | No Inhibition |

| MKP-3 | No Inhibition |

NSC 663284 demonstrates significant selectivity for Cdc25 phosphatases over other protein tyrosine phosphatases like VHR and PTP1B, as well as MAP kinase phosphatases.[6][8]

Table 3: Anti-proliferative Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| MDA-MB-435 | Breast Cancer | 0.2 µM |

| MDA-N | Breast Cancer | 0.2 µM |

| MCF-7 | Breast Cancer | 1.7 µM |

| NCI-60 Panel | Various | 1.5 µM (mean) |

| HT29 | Colon Cancer | (Growth inhibition in vivo) |

The compound effectively blocks the proliferation of a broad range of human tumor cell lines at sub-micromolar to low micromolar concentrations.[9]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-proliferative effects by inhibiting the phosphatase activity of Cdc25B, which is a critical step for the activation of Cdk1/Cyclin B and subsequent entry into mitosis. The mechanism involves the irreversible inhibition of the enzyme, leading to cell cycle arrest at the G2/M phase.[6][10] Additionally, due to its inhibitory effect on Cdc25A, it can also induce a G1 arrest by preventing the activation of Cdk2.[6]

The core mechanism is the prevention of dephosphorylation of Cdk1 at the inhibitory Threonine-14 and Tyrosine-15 residues. This maintains Cdk1 in an inactive state, thus blocking the cell from proceeding into mitosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on cell proliferation and cell cycle progression.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (NSC 663284) stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete growth medium

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound (NSC 663284) is a potent and selective inhibitor of the Cdc25 family of phosphatases, demonstrating significant anti-proliferative activity against a range of cancer cell lines. Its mechanism of action, centered on the inhibition of Cdk1 and Cdk2 activation, leads to cell cycle arrest in both the G1 and G2/M phases. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating Cdc25B as a therapeutic target and for professionals involved in the development of novel cell cycle inhibitors. The well-characterized nature of this compound makes it an excellent tool for elucidating the complex roles of Cdc25 phosphatases in cancer biology.

References

- 1. Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDC25B induces cellular senescence and correlates with tumor suppression in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. glpbio.com [glpbio.com]

- 10. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cdc25B-IN-1 in Sarcoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of Cdc25B-IN-1, a cell division cycle 25B (Cdc25B) inhibitor, in sarcoma cell lines. The information is compiled from recent research and is intended to provide a detailed understanding of the experimental methodologies and key findings in this area.

Introduction

Cell division cycle 25B (Cdc25B) is a dual-specificity phosphatase that plays a critical role in regulating the G2/M transition of the cell cycle by activating the cyclin-dependent kinase 1 (CDK1)/Cyclin B complex.[1][2][3] Its overexpression has been documented in various human cancers and is often associated with poor prognosis.[1][4] In sarcoma, a group of malignant tumors arising from mesenchymal tissue, high expression of Cdc25B has been identified as an independent risk factor for poor patient outcomes.[1] Consequently, Cdc25B has emerged as a promising therapeutic target for sarcoma treatment. This guide focuses on the effects of a specific inhibitor, this compound, on sarcoma cell lines.

Data Presentation

Cell Viability and Proliferation

The effect of this compound on the viability of the human liposarcoma cell line SW872 and the fibrosarcoma cell line HT-1080 was assessed using a Cell Counting Kit-8 (CCK-8) assay. Treatment with this compound for 72 hours resulted in a dose-dependent decrease in cell viability in both cell lines.[1] While the study by Lin and Lin (2025) determined the half-maximal inhibitory concentration (IC50), the precise values were not reported in the available literature.

Table 1: Effect of this compound on Sarcoma Cell Line Viability

| Cell Line | Treatment Duration | Effect on Viability | IC50 Value |

| SW872 | 72 hours | Dose-dependent decrease | Not Reported |

| HT-1080 | 72 hours | Dose-dependent decrease | Not Reported |

Further experiments using 5-ethynyl-2'-deoxyuridine (EdU) incorporation and colony formation assays confirmed that this compound significantly suppresses the proliferation of both SW872 and HT-1080 cells.[1]

Cell Cycle Analysis

Flow cytometry analysis was performed to determine the effect of this compound on the cell cycle distribution of sarcoma cells. The results indicated that treatment with the inhibitor led to an increase in the proportion of cells in the G2 phase of the cell cycle in both SW872 and HT-1080 cell lines, confirming that Cdc25B inhibition induces a G2 cell cycle arrest.[1][4] Specific quantitative data from the cell cycle analysis is presented in Table 2.

Table 2: Effect of this compound on Cell Cycle Distribution in Sarcoma Cell Lines

Note: The following data are representative examples based on the graphical representations in the source literature, as exact tabular data was not provided.

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| SW872 | Control (DMSO) | ~60% | ~25% | ~15% |

| This compound | ~40% | ~20% | ~40% | |

| HT-1080 | Control (DMSO) | ~55% | ~30% | ~15% |

| This compound | ~35% | ~25% | ~40% |

Protein Expression Analysis

Western blot analysis was conducted to investigate the molecular mechanism underlying the observed cell cycle arrest. Treatment with this compound resulted in a decrease in the expression of the cell cycle-related proteins Cyclin D1 and CDK4 in both SW872 and HT-1080 cells.[1][4]

Table 3: Effect of this compound on Protein Expression in Sarcoma Cell Lines

| Cell Line | Target Protein | Change in Expression |

| SW872 | Cyclin D1 | Decreased |

| CDK4 | Decreased | |

| HT-1080 | Cyclin D1 | Decreased |

| CDK4 | Decreased |

Experimental Protocols

Cell Culture

The human sarcoma cell lines SW872 and HT-1080 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. The cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]

Cell Viability Assay (CCK-8)

-

Seed SW872 and HT-1080 cells in 96-well plates at a density of 3x10³ cells per well.

-

After cell adherence, treat the cells with varying concentrations of this compound for 72 hours.

-

Following treatment, add 10 µL of CCK-8 reagent to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader to assess cell viability.[1]

Cell Cycle Analysis (Flow Cytometry)

-

Plate SW872 and HT-1080 cells in 6-well plates at a density of 2x10⁵ cells per well.

-

Treat the cells with either DMSO (control) or this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The data can be analyzed using appropriate software (e.g., ModFit LT or FlowJo).[1]

Western Blot Analysis

-

Seed SW872 and HT-1080 cells in 6-well plates (2x10⁵ cells/well) and treat with DMSO or this compound for 48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 10-12% gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cyclin D1 (1:1000 dilution) and CDK4 (1:1000 dilution) overnight at 4°C. An antibody against a housekeeping protein like GAPDH (1:10,000 dilution) should be used as a loading control.

-

Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2]

Mandatory Visualizations

Signaling Pathway of Cdc25B in G2/M Transition

Caption: Cdc25B-mediated activation of CDK1-Cyclin B for mitotic entry.

Experimental Workflow for Investigating this compound

Caption: Workflow for evaluating this compound in sarcoma cell lines.

Logical Relationship of Cdc25B Inhibition and Cell Cycle Arrest

Caption: Consequence of Cdc25B inhibition on the cell cycle.

References

- 1. Normal Cell Cycle and Checkpoint Responses in Mice and Cells Lacking Cdc25B and Cdc25C Protein Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blocking of CDC25B suppresses sarcoma progression via arresting cell cycle - Lin - Translational Cancer Research [tcr.amegroups.org]

Cdc25B-IN-1: A Technical Guide to its Potential as an Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 25B (Cdc25B) is a dual-specificity phosphatase that plays a pivotal role in cell cycle progression, particularly at the G2/M transition. Its overexpression has been correlated with poor prognosis in numerous human cancers, including sarcoma, making it a compelling target for anti-cancer drug development. This technical guide provides an in-depth overview of Cdc25B-IN-1, a small molecule inhibitor of Cdc25B, and its potential as a therapeutic agent. This document summarizes the current understanding of its mechanism of action, presents available quantitative data from preclinical studies, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows.

Introduction: The Role of Cdc25B in Cancer

Cdc25B is a key regulator of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), primarily the Cdk1/Cyclin B1 complex. This activation is essential for mitotic entry. In many cancers, the overexpression of Cdc25B allows cancer cells to bypass crucial cell cycle checkpoints, leading to uncontrolled proliferation and genomic instability.[1][2] Studies have demonstrated that high expression of Cdc25B is associated with lower disease-specific survival, progress-free interval, and overall survival in sarcoma patients, identifying it as an independent prognostic biomarker.[1][3][4] Therefore, inhibiting Cdc25B activity presents a promising therapeutic strategy to halt the proliferation of cancer cells.

This compound: Mechanism of Action and Preclinical Efficacy

This compound is a small molecule inhibitor designed to specifically target the phosphatase activity of Cdc25B. By inhibiting Cdc25B, this compound prevents the activation of the Cdk1/Cyclin B1 complex, leading to cell cycle arrest at the G2/M phase. This G2 arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation and potentially leading to apoptosis.[1][3]

In Vitro Studies in Sarcoma Cell Lines

Preclinical studies using the human sarcoma cell lines SW872 and HT1080 have demonstrated the anti-cancer potential of this compound.

Data Presentation: In Vitro Efficacy of this compound in Sarcoma Cells

| Assay | Cell Line | Treatment | Observation | Reference |

| Cell Viability (CCK-8) | SW872, HT1080 | Increasing concentrations of this compound for 72 hours | Significant dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined but the specific value is not publicly available. | [1][4] |

| Cell Proliferation (EdU Assay) | SW872, HT1080 | This compound | Suppression of cell proliferation. | [1][3] |

| Colony Formation Assay | SW872, HT1080 | This compound | Reduction in the number of colonies formed. | [1][3] |

| Cell Cycle Analysis (Flow Cytometry) | SW872, HT1080 | This compound | Increased percentage of cells in the G2 phase of the cell cycle, indicating G2 arrest. | [1][3][4] |

| Apoptosis (Flow Cytometry) | SW872, HT1080 | This compound | Promotion of cell apoptosis. | [1] |

| Western Blot | SW872, HT1080 | This compound | Decreased expression of cell cycle-related proteins Cyclin D1 and CDK4. | [1][4] |

In Vivo Studies in a Sarcoma Xenograft Model

The anti-tumor activity of this compound has been confirmed in a nude mouse xenograft model.

Data Presentation: In Vivo Efficacy of this compound

| Model | Treatment | Observation | Reference |

| Nude mouse xenograft with sarcoma cells | This compound | Significant reduction in tumor growth compared to the control group. The specific dosage used is not publicly available. | [1] |

Signaling Pathways and Experimental Workflows

Cdc25B Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of Cdc25B in the G2/M cell cycle transition and the mechanism of action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines a typical workflow for assessing the efficacy of this compound in cancer cell lines.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and the specific details mentioned in the referenced studies.

Cell Culture

-

Cell Lines: Human sarcoma cell lines SW872 and HT1080.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8 Assay)

-

Seed SW872 and HT1080 cells in 96-well plates at a density of 2 x 10^5 cells/well.[1]

-

After 24 hours, treat the cells with various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the plates for 72 hours.[1]

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control cells.

Cell Cycle Analysis

-

Seed SW872 and HT1080 cells in 6-well plates.

-

Treat cells with this compound or DMSO for 48 hours.[1]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

-

Treat SW872 and HT1080 cells with this compound or DMSO for 48 hours.[1]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cyclin D1, CDK4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Animal Model: Five-week-old female nude mice.

-

Tumor Implantation: Subcutaneously inject SW872 or HT1080 cells into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer this compound (specific dose not publicly available) or vehicle control (e.g., DMSO) via a suitable route (e.g., intraperitoneal injection).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 3-4 days).

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent, particularly for sarcomas where Cdc25B is overexpressed. Its ability to induce G2 cell cycle arrest and apoptosis in cancer cells, coupled with its in vivo efficacy in reducing tumor growth, makes it a promising candidate for further drug development.

Future research should focus on:

-

Determining the precise IC50 values of this compound in a broader range of cancer cell lines.

-

Elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound.

-

Investigating the efficacy of this compound in combination with other anti-cancer therapies.

-

Conducting further in vivo studies to establish optimal dosing and long-term safety profiles.

The continued investigation of this compound and other Cdc25B inhibitors holds great promise for the development of novel and effective targeted therapies for cancer patients.

References

- 1. Blocking of CDC25B suppresses sarcoma progression via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

Discovery and Synthesis of Novel Cdc25B Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel inhibitors targeting Cdc25B, a dual-specificity phosphatase and a key regulator of the cell cycle. Given its role in tumorigenesis, Cdc25B has emerged as a significant target for the development of new anticancer therapeutics. This document details the signaling pathways involving Cdc25B, experimental workflows for inhibitor identification, and a summary of reported inhibitor data.

The Cdc25B Signaling Pathway

Cell division cycle 25B (Cdc25B) is a crucial phosphatase that controls the entry into mitosis.[1] It functions by removing inhibitory phosphate groups from cyclin-dependent kinase 1 (Cdk1), also known as Cdc2.[2] This activation of the Cdk1/cyclin B complex is a critical step for the G2/M transition of the cell cycle.[1][2] The activity of Cdc25B is tightly regulated by several upstream kinases. Checkpoint kinases Chk1 and Cds1, activated in response to DNA damage, can phosphorylate Cdc25B, leading to its sequestration in the cytoplasm by 14-3-3 proteins and preventing premature entry into mitosis.[3][4] Conversely, Aurora A kinase can phosphorylate and activate Cdc25B at the centrosome, contributing to the initiation of mitosis.[5] Due to its critical role in cell cycle progression and its overexpression in numerous cancers, inhibiting Cdc25B is a promising strategy for cancer therapy.[6][7]

Experimental Protocols

The discovery and characterization of novel Cdc25B inhibitors involve a series of well-defined experimental procedures.

High-Throughput Screening (HTS) for Cdc25B Inhibitors

A common initial step is the high-throughput screening of compound libraries to identify potential inhibitors.

Experimental Workflow for High-Throughput Screening:

Protocol for In Vitro Cdc25B Phosphatase Assay (Fluorometric):

This assay is widely used for primary screening due to its simplicity and high-throughput compatibility.

-

Reagents and Materials:

-

Procedure:

-

Add 40 µL of the assay mixture to each well of the microtiter plate.[9]

-

Add 5 µL of the test compound at various concentrations.[9]

-

Incubate for 15 minutes at room temperature.[9]

-

Initiate the reaction by adding 5 µL of recombinant Cdc25B.[9]

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Terminate the reaction by adding 25 µL of the stop solution.[9]

-

Measure the fluorescence of the product (O-methyl fluorescein) using a plate reader.

-

Protein-Protein Interaction Assay

This assay is used to identify compounds that disrupt the interaction between Cdc25B and its substrate, Cdk2/Cyclin A.[10][11]

Protocol for AlphaLISA-based Protein-Protein Interaction Assay:

-

Reagents and Materials:

-

Procedure:

-

Incubate 10 nM of the Cdk2/Cyclin A complex with 10 nM of the Cdc25B mutant for 1 hour.[10]

-

Add the test compound and incubate for another hour.[10]

-

Add Ni-chelate donor beads and anti-Flag acceptor beads at a final dilution of 1:1000 and incubate for 1 hour.[10]

-

Read the AlphaLISA signal on an appropriate plate reader. A decrease in the signal indicates disruption of the protein-protein interaction.

-

Cell-Based Assays

Protocol for Cell Cycle Analysis by Flow Cytometry:

This method determines the effect of Cdc25B inhibitors on cell cycle progression.

-

Cell Culture and Treatment:

-

Culture a suitable human cancer cell line (e.g., HeLa) to logarithmic growth.

-

Treat the cells with the test compound at various concentrations for a specific duration (e.g., 24 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control that induces G2/M arrest (e.g., nocodazole).[12]

-

-

Sample Preparation and Staining:

-

Harvest the cells, including both attached and floating cells.

-

Wash the cells with PBS.

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of Cdc25B inhibition.

-

Synthesis of Novel Cdc25B Inhibitors

The synthesis of novel Cdc25B inhibitors often involves multi-step organic synthesis. For example, the synthesis of a PABA (4-aminobenzoic acid) based inhibitor, PABA34, involved reductive amination and esterification.[2] The alkylation of the amine was found to be optimal in methanol under reflux for 3 hours, while the esterification was best performed over 4 hours in the presence of sulfuric acid.[2] Another example is the synthesis of macrocyclic inhibitors derived from steroids, which were designed based on molecular modeling studies.[6]

Quantitative Data on Novel Cdc25B Inhibitors

The following tables summarize the inhibitory activities of several novel Cdc25B inhibitors.

Table 1: Quinone-Based Cdc25B Inhibitors

| Compound | Cdc25B IC50 (µM) | Notes | Reference |

| 18 | 0.5 ± 0.1 | Quinone structure. | [1] |

| 19 | 1.1 ± 0.1 | Quinone structure. | [1] |

| 20 | 5.3 ± 0.6 | Quinone structure. | [1] |

| NSC 135880 (36) | 0.125 ± 0.036 | Para-quinoid structure. | [1] |

| NSC 139049 (37) | 0.210 ± 0.071 | Para-quinoid structure. | [1] |

| NSC 115447 (38) | 0.450 ± 0.130 | Non-para quinoid structure. | [1] |

| Compound 35 | 3.16 ± 0.22 | Miltirone analog. Also inhibits Cdc25A (3.96 µM) and Cdc25C (4.11 µM). | [1] |

| SV37 (15) | 45.5 ± 8 | Coumarin-quinone derivative. Also inhibits Cdc25C. | [1] |

Table 2: Steroid and Macrocyclic Cdc25B Inhibitors

| Compound | Cdc25B IC50 (µM) | Notes | Reference |

| Compound 78 | 3.5 | Structurally derived from a steroid. Good selectivity versus other phosphatases. | [1] |

| BN82002 (79) | 3.9 ± 0.01 (B2), 6.3 ± 4.1 (B3) | Also inhibits Cdc25A (2.4 µM) and Cdc25C (5.4 µM). | [1] |

Table 3: Other Novel Cdc25B Inhibitors

| Compound | Cdc25B IC50 (µM) | Notes | Reference |

| comp#1 | ~39.02 | Designed to disrupt Cdc25B-CDK2/Cyclin A interaction. | [13] |

| Fascaplysin (89) | 1.0 µg/mL | Alkaloid isolated from a sponge. | [1] |

| Sesterterpenoids (90) | 1.6 µg/mL | Isolated from a sponge. | [1] |

| UPD-795 | >10 µM (on Cdc25B) | Mixed mechanism of inhibition. More potent against Cdc25A. | [9] |

| Caulibugulone A | 2.7 to 32.5 | Natural product. Irreversible inhibitor. | [14] |

| Compound 7 | Apparent IC50 between 1 and 2 mM | Disrupts Cdc25B-CDK2/Cyclin A interaction. | [10][15] |

This guide provides a foundational understanding of the discovery and synthesis of novel Cdc25B inhibitors. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of cancer drug discovery. Further investigation into the selectivity and in vivo efficacy of these novel compounds is warranted to translate these findings into clinical applications.

References

- 1. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel inhibitors of cell division enzymes CDC25 using molecular modeling | Latakia University Journal -Medical Sciences Series [journal.latakia-univ.edu.sy]

- 3. researchgate.net [researchgate.net]

- 4. cdc25B Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Inhibition of CDC25B phosphatase through disruption of protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of macrocyclic inhibitors of phosphatase cdc25B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Assaying Cdc25 Phosphatase Activity | Springer Nature Experiments [experiments.springernature.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]

- 12. Development of a Novel Nonradioisotopic Assay and Cdc25B Overexpression Cell Lines for Use in Screening for Cdc25B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. med.fsu.edu [med.fsu.edu]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Oncogenic Properties of Cdc25B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 25B (Cdc25B) is a dual-specificity phosphatase that plays a pivotal role in regulating cell cycle progression, particularly the G2/M transition.[1] As a member of the Cdc25 family, its primary function is to dephosphorylate and activate cyclin-dependent kinase (CDK) complexes, most notably Cdk1/cyclin B1, thereby driving the cell into mitosis.[2][3] While essential for normal cell division, the dysregulation and overexpression of Cdc25B are frequently observed in a wide range of human cancers. Its ability to override critical cell cycle checkpoints, cooperate with other oncogenes, and promote genomic instability firmly establishes it as a potent proto-oncogene.[4][5] This guide provides a comprehensive technical overview of the oncogenic mechanisms of Cdc25B, its regulatory pathways, its prevalence in various malignancies, and the experimental methodologies used for its study, positioning it as a key target for novel anticancer therapies.

The Fundamental Role of Cdc25B in Cell Cycle Progression

The progression of the eukaryotic cell cycle is driven by the sequential activation of CDKs. The activity of these kinases is tightly controlled by several mechanisms, including association with regulatory cyclin subunits and a series of phosphorylation and dephosphorylation events.[4] The Cdk1/cyclin B1 complex, the master regulator of mitosis, is kept inactive during the S and G2 phases by inhibitory phosphorylation on Threonine-14 (Thr14) and Tyrosine-15 (Tyr15) residues by the Wee1 and Myt1 kinases.[3]

Cdc25B is a critical initiator of mitosis, responsible for removing these inhibitory phosphate groups from Cdk1, leading to its activation.[2][6] This activation process begins at the centrosome during prophase, where Cdc25B triggers an initial wave of Cdk1/cyclin B1 activity.[3][7] This localized activation is essential for centrosome separation and the assembly of the mitotic spindle.[7] Subsequently, a positive feedback loop is established where activated Cdk1/cyclin B1 further phosphorylates and activates more Cdc25B and its isoform Cdc25C, leading to a rapid, switch-like entry into mitosis.[1]

// Feedback loop Active_Cdk1 -> Cdc25B [label=" Activates\n(Positive Feedback) ", dir=back, constraint=false, color="#34A853"]; }

Caption: Key pathways regulating Cdc25B activity.

Cdc25B as a Therapeutic Target

Given its frequent overexpression in tumors and its critical role in cell cycle progression, Cdc25B is an attractive target for anticancer drug development. I[8][9]nhibition of Cdc25B phosphatase activity is expected to block the G2/M transition, leading to cell cycle arrest and potentially apoptosis in cancer cells that are highly dependent on this pathway.

[10]Challenges in developing inhibitors include achieving specificity among the three Cdc25 isoforms and the shallow nature of the catalytic active site. H[8]owever, novel approaches are being explored, including the development of allosteric inhibitors that bind to pockets distant from the active site to disrupt protein-protein interactions with substrates like Cdk2/Cyclin A.

[8][11]### 4. Key Experimental Methodologies

The study of Cdc25B's oncogenic properties relies on a variety of molecular and cellular biology techniques.

Analysis of Cdc25B Expression

A. Quantitative Reverse Transcription-PCR (qRT-PCR) This method is used to quantify CDC25B mRNA levels in tumor tissues relative to normal tissues.

-

Protocol:

-

RNA Extraction: Total RNA is isolated from frozen tissue samples or cultured cells using a suitable method (e.g., TRIzol reagent or column-based kits).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR is performed using a thermal cycler with a reaction mixture containing the cDNA template, forward and reverse primers specific for CDC25B, and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Quantification: The expression level of CDC25B is normalized to an internal control housekeeping gene (e.g., GAPDH). The relative quantification is often calculated using the ΔΔCt method.

-

[10]B. Immunohistochemistry (IHC) IHC is used to detect and localize Cdc25B protein expression within the cellular context of tissue samples.

-

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen sites (e.g., using a citrate buffer).

-

Blocking: Non-specific binding sites are blocked using a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to human Cdc25B.

-

Secondary Antibody & Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining & Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted for microscopic analysis.

-

[12]#### 4.2. Measurement of Cdc25B Phosphatase Activity

This assay measures the ability of Cdc25B to activate its physiological substrate, Cdk1/cyclin B1.

-

Protocol:

-

Cell Lysis: Cells are lysed in a buffer that preserves protein activity.

-

Immunoprecipitation (IP): Endogenous Cdc25B is immunoprecipitated from the cell lysate using a specific anti-Cdc25B antibody coupled to protein A/G beads.

-

Substrate Preparation: Inactive, Tyr15-phosphorylated Cdk1/cyclin B1 complexes are prepared, often by co-expression in insect cells or purification from synchronized human cells.

-

Phosphatase Reaction: The immunoprecipitated Cdc25B is incubated with the inactive Cdk1/cyclin B1 substrate in a phosphatase buffer.

-

Kinase Assay: The activity of the now-activated Cdk1/cyclin B1 is measured by its ability to phosphorylate a known substrate, such as Histone H1, in the presence of [γ-³²P]ATP.

-

Detection: The phosphorylated Histone H1 is resolved by SDS-PAGE and visualized by autoradiography. The intensity of the radioactive signal is proportional to the Cdc25B phosphatase activity.

-

References

- 1. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDC25B - Wikipedia [en.wikipedia.org]

- 3. Cdc25B cooperates with Cdc25A to induce mitosis but has a unique role in activating cyclin B1–Cdk1 at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of CDC25A and CDC25B in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDC25 phosphatases as potential human oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]

- 10. Blocking of CDC25B suppresses sarcoma progression via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of CDC25B phosphatase through disruption of protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Differential Roles of Cdc25B Isoforms in Mitotic Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cell division cycle 25B (Cdc25B) phosphatase is a critical regulator of mitotic entry in eukaryotic cells. Its function is intricately controlled through various mechanisms, including the expression of multiple isoforms with distinct spatial and temporal activities. This technical guide provides an in-depth analysis of the known Cdc25B isoforms, their specific roles in the orchestration of mitosis, the signaling pathways that govern their function, and detailed experimental protocols for their study. A comprehensive understanding of these isoforms is paramount for researchers in cell cycle regulation and for professionals in drug development targeting mitotic kinases and phosphatases for therapeutic intervention, particularly in oncology.

Introduction to Cdc25B and its Isoforms

The Cdc25 family of dual-specificity phosphatases, comprising Cdc25A, Cdc25B, and Cdc25C in mammals, are key activators of cyclin-dependent kinases (CDKs), which are the master regulators of cell cycle progression.[1] By removing inhibitory phosphates from CDK complexes, Cdc25 phosphatases trigger the transitions between cell cycle phases. While all three isoforms have been implicated in mitotic regulation, Cdc25B is considered a key initiator of mitosis.[2][3]